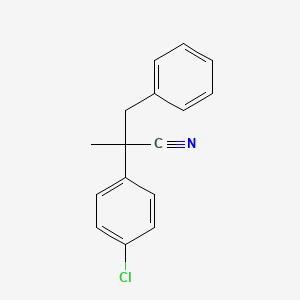
2-(4-Chlorophényl)-2-méthyl-3-phénylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a propanenitrile backbone, with a 4-chlorophenyl and a phenyl group as substituents
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile typically involves the reaction of 4-chlorobenzyl cyanide with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The aromatic rings may also contribute to the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-2-methyl-3-phenylpropanenitrile
- 2-(4-Fluorophenyl)-2-methyl-3-phenylpropanenitrile
- 2-(4-Methylphenyl)-2-methyl-3-phenylpropanenitrile
Uniqueness
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanenitrile is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-methyl-3-phenylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN/c1-16(12-18,11-13-5-3-2-4-6-13)14-7-9-15(17)10-8-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUCINLJYFEEOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
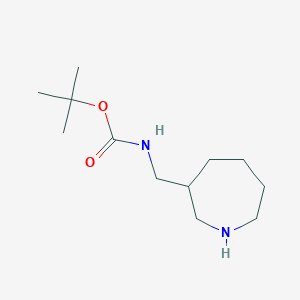
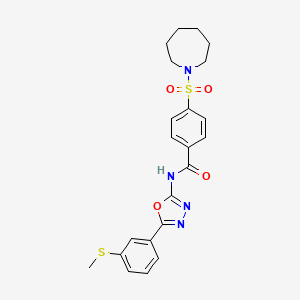
![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)
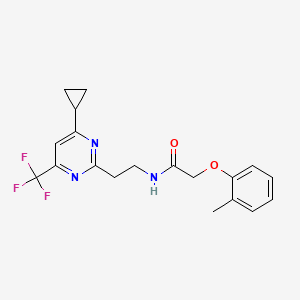
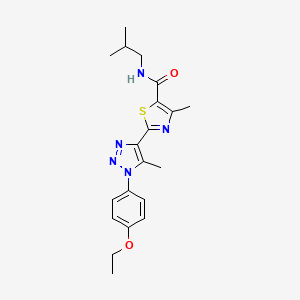
![3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2411129.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)
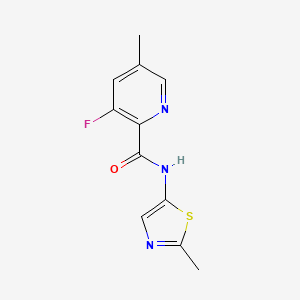
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B2411133.png)
![4-chloro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2411136.png)
![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)

![N-(2-chlorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2411140.png)
